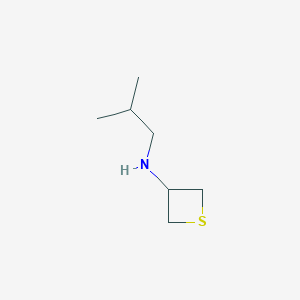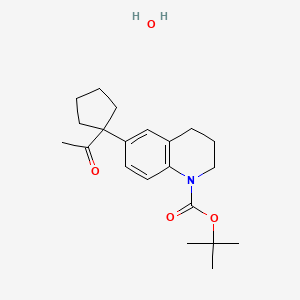
tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the quinoline ring. The tert-butyl group is often introduced through alkylation reactions, while the acetylcyclopentyl moiety can be added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate anhydrous
Uniqueness
The presence of the hydrate form in tert-Butyl 6-(1-acetylcyclopentyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrate adds to its unique chemical properties, such as solubility and stability
Eigenschaften
Molekularformel |
C21H31NO4 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
tert-butyl 6-(1-acetylcyclopentyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrate |
InChI |
InChI=1S/C21H29NO3.H2O/c1-15(23)21(11-5-6-12-21)17-9-10-18-16(14-17)8-7-13-22(18)19(24)25-20(2,3)4;/h9-10,14H,5-8,11-13H2,1-4H3;1H2 |
InChI-Schlüssel |
YMDPJPQLVYZEIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCC1)C2=CC3=C(C=C2)N(CCC3)C(=O)OC(C)(C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B15229008.png)

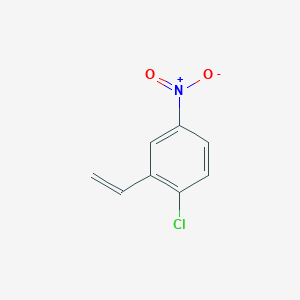
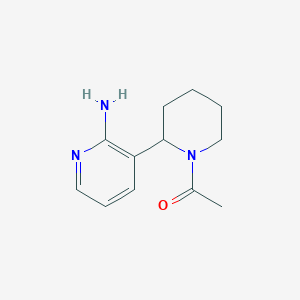

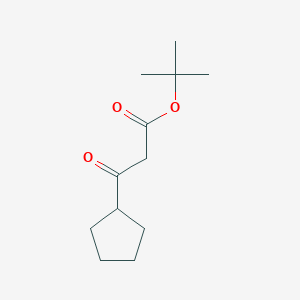
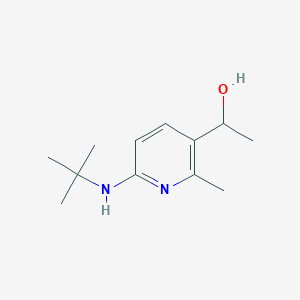
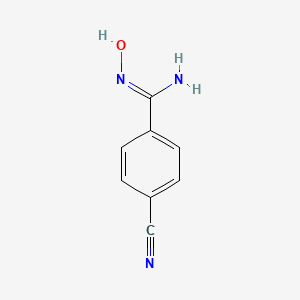
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15229065.png)

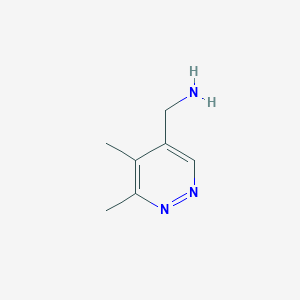
![Ethyl 2-(ethylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15229085.png)
![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
